molecular formula C19H16N2O5S B2565921 [4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2-(3-methylphenoxy)acetate CAS No. 877637-20-2

[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2-(3-methylphenoxy)acetate

Cat. No. B2565921
CAS RN: 877637-20-2
M. Wt: 384.41
InChI Key: ZKGYLBIEUCEGCM-UHFFFAOYSA-N
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Description

[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2-(3-methylphenoxy)acetate is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a pyran-based heterocyclic compound that contains a pyrimidine ring and a sulfanyl group. The synthesis of this compound is relatively simple, and it can be prepared using a few straightforward steps. The compound has been shown to have several potential applications in scientific research, including as a tool for studying biochemical and physiological processes.

Mechanism of Action

The mechanism of action of [4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2-(3-methylphenoxy)acetate is not fully understood. However, it is believed that the compound acts by binding to specific enzymes or receptors, thereby modulating their activity. The compound has been shown to have a high affinity for certain enzymes, such as thymidine kinase, and certain receptors, such as adenosine A2A receptors.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. The compound has been shown to inhibit the activity of certain enzymes, such as thymidine kinase, and to modulate the activity of certain receptors, such as adenosine A2A receptors. The compound has also been shown to have antioxidant properties, which may make it useful in the treatment of oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

One of the primary advantages of [4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2-(3-methylphenoxy)acetate is its high affinity for certain enzymes and receptors, making it an ideal candidate for use in enzyme assays or receptor binding studies. However, one of the limitations of this compound is its relatively low solubility in aqueous solvents, which may limit its use in certain experimental settings.

Future Directions

There are several potential future directions for research on [4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2-(3-methylphenoxy)acetate. One potential direction is to explore the compound's potential as a therapeutic agent for the treatment of oxidative stress-related diseases. Another potential direction is to investigate the compound's potential as a tool for studying the activity of specific enzymes and receptors in various physiological and pathological conditions. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify any potential side effects or limitations.

Synthesis Methods

The synthesis of [4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2-(3-methylphenoxy)acetate can be achieved by a simple reaction between pyrimidine-2-thiol and 3-methylphenoxyacetic acid. The reaction is carried out in the presence of a suitable catalyst, such as triethylamine, and under mild reaction conditions. The resulting product is then purified using standard techniques, such as column chromatography, to obtain the pure compound.

Scientific Research Applications

[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2-(3-methylphenoxy)acetate has several potential applications in scientific research. One of the primary applications of this compound is as a tool for studying biochemical and physiological processes. The compound has been shown to have a high affinity for certain enzymes and receptors, making it an ideal candidate for use in enzyme assays or receptor binding studies.

properties

IUPAC Name

[4-oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2-(3-methylphenoxy)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O5S/c1-13-4-2-5-14(8-13)25-11-18(23)26-17-10-24-15(9-16(17)22)12-27-19-20-6-3-7-21-19/h2-10H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKGYLBIEUCEGCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)OC2=COC(=CC2=O)CSC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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